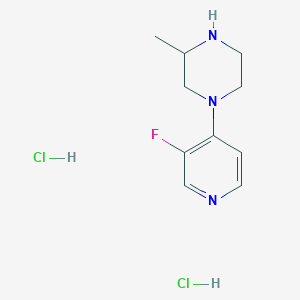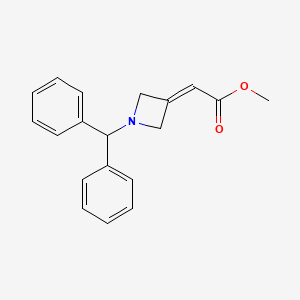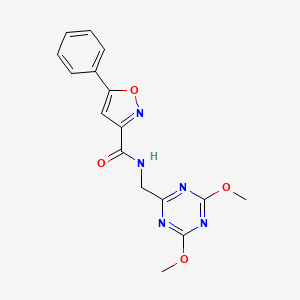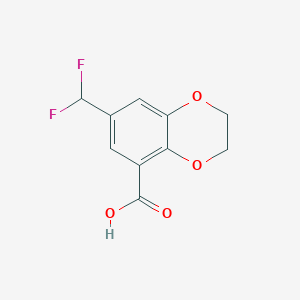
7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoromethyl compounds are widely used in drug discovery due to their ability to modulate the properties of bioactive molecules . They are often used as chemically inert surrogates of alcohols, thiols, and other polar functional groups important in a wide assortment of molecular recognition processes .
Synthesis Analysis
The synthesis of difluoromethyl compounds often involves the use of difluoromethylation reagents and reactions . The synthesis can be challenging due to the need for regioselectivity, which refers to the preference for reaction at one position over another in a molecule .Molecular Structure Analysis
The molecular structure of difluoromethyl compounds can be analyzed using various techniques such as NMR and HRMS analyses . The difluoromethyl group can have a significant impact on the physical and chemical properties of the compound .Chemical Reactions Analysis
Difluoromethyl compounds can undergo various chemical reactions. For example, they can participate in difluorination reactions, where a CF2H or CF2 unit is transferred to the substrate . They can also undergo reactions involving the formation of a C–18F bond .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl compounds can be influenced by their chemistry, including their molecular structure and functional groups . These properties can affect their interaction with biological environments .Mécanisme D'action
Safety and Hazards
Orientations Futures
The field of difluoromethylation is a rapidly evolving area of research, with ongoing efforts to develop new radiosynthetic routes to access 18F-difluoromethyl-containing radiotracers . Future research will likely continue to explore the potential of difluoromethyl compounds in various applications, including drug discovery and development .
Propriétés
IUPAC Name |
7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c11-9(12)5-3-6(10(13)14)8-7(4-5)15-1-2-16-8/h3-4,9H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMFHRJIIKOIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2934910.png)
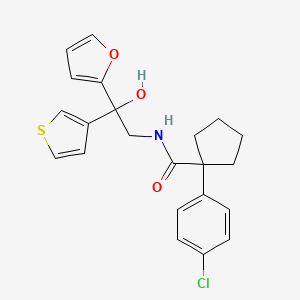
![1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2934913.png)
![3-(2-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2934914.png)


![3-(2-Methylfuran-3-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2934919.png)

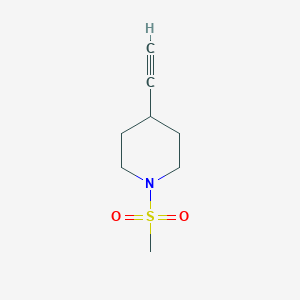

![[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine](/img/structure/B2934927.png)
